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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyridine

Cat. No.: B085350

Disclaimer: Despite a comprehensive search of publicly available scientific literature and
chemical databases, specific experimental spectroscopic data (NMR, IR, and MS) for 2-
Methyl-4-phenylpyridine could not be located. The following guide provides predicted
spectroscopic data based on the analysis of structurally similar compounds, namely 2-
methylpyridine and 4-phenylpyridine. This information is intended to offer a scientifically
informed estimation of the expected spectral characteristics for researchers, scientists, and
drug development professionals. All experimental protocols are representative examples for the
respective techniques.

Predicted Spectroscopic Data

The structural features of 2-Methyl-4-phenylpyridine, combining a substituted pyridine ring
and a phenyl group, suggest a complex and informative spectroscopic profile. The following
tables summarize the predicted quantitative data for its *H NMR, 13C NMR, IR, and Mass
Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data for 2-Methyl-4-phenylpyridine
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.6 Doublet 1H H6 (Pyridine)
~75-7.7 Multiplet 5H Phenyl Protons
~7.3 Doublet 1H H5 (Pyridine)
~7.2 Singlet 1H H3 (Pyridine)
~2.6 Singlet 3H Methyl Protons

Table 2: Predicted 3C NMR Data for 2-Methyl-4-phenylpyridine

Chemical Shift (6, ppm)

Carbon Assignment

~ 159 C2 (Pyridine)

~ 150 C6 (Pyridine)

~ 149 C4 (Pyridine)

~ 138 C1' (Phenyl)
~129 C2', C6' (Phenyl)
~128 C3', C5' (Phenyl)
~ 127 C4' (Phenyl)
~122 C5 (Pyridine)
~121 C3 (Pyridine)
~24 Methyl Carbon

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Methyl-4-phenylpyridine
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Wavenumber (cm~?) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch

2980 - 2900 Medium Aliphatic C-H Stretch (Methyl)
1600 - 1580 Strong C=C Ring Stretch (Pyridine)
1500 - 1400 Strong C=C Ring Stretch (Phenyl)
1450 - 1350 Medium C-H Bend (Methyl)

C-H Out-of-plane Bend

850 - 750 Strong @ fic)
romatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Methyl-4-phenylpyridine

m/z Relative Intensity Assignment

169 High [M]* (Molecular lon)
168 Moderate [M-H]*

154 Moderate [M-CHs]*

91 Low [C7H7]* (Tropylium ion)
77 Low [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A Bruker Avance IIl HD 400 MHz spectrometer (or equivalent) equipped with
a5 mm BBO probe.

o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Acquisition Time: 4.09 s

o Spectral Width: 20.5 ppm
e 13C NMR Acquisition:

o Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.36 s

[¢]

Spectral Width: 240 ppm

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are
referenced to the TMS signal (0.00 ppm for H) or the residual solvent signal of CDCls (77.16
ppm for 3C).

Infrared (IR) Spectroscopy
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e Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the uUATR accessory.
e Acquisition:
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cm™
o Number of Scans: 16

o Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

e Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as
an Agilent 7890B GC system connected to a 5977A MSD.

e GC Conditions:
o Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)
o Inlet Temperature: 250 °C

o Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold

for 5 min.
o Carrier Gas: Helium at a constant flow of 1 mL/min.
» MS Conditions:
o lonization Mode: Electron lonization (EI)
o lonization Energy: 70 eV

o Mass Range: m/z 40 - 500
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o Source Temperature: 230 °C

o Quadrupole Temperature: 150 °C

» Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak
corresponding to the compound of interest. The mass spectrum of this peak is then extracted
and analyzed for the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and
structure elucidation of an organic compound like 2-Methyl-4-phenylpyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: NMR Data to Structure Pathway.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Methyl-4-phenylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085350#spectroscopic-data-nmr-ir-ms-of-2-methyl-4-
phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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